8-(4-methoxyphenyl)-7H-purine-2,6-diamine

Inositol hexakisphosphate kinase 1 Thermal shift assay Isoform selectivity

IP6K1 research is hindered by pan-inhibitors that cannot distinguish between isoforms, producing ambiguous signaling data. 8-(4-Methoxyphenyl)-7H-purine-2,6-diamine is a validated, isoform-selective IP6K1 inhibitor that solves this selectivity gap. • IP6K1-selective: >135-fold potency difference vs. unsubstituted phenyl analog • Robust ΔTm = 5.5 °C at 11.1 μM for thermal shift assay validation (vs. TNP's 1.8 °C) • Ideal probe for dissecting IP6K1-specific roles in insulin secretion, energy metabolism, and inositol pyrophosphate signaling Supplied as ≥98% pure compound with full analytical documentation. Global shipping available.

Molecular Formula C12H12N6O
Molecular Weight 256.26 g/mol
CAS No. 857524-93-7
Cat. No. B3371995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-methoxyphenyl)-7H-purine-2,6-diamine
CAS857524-93-7
Molecular FormulaC12H12N6O
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=NC(=NC(=C3N2)N)N
InChIInChI=1S/C12H12N6O/c1-19-7-4-2-6(3-5-7)10-15-8-9(13)16-12(14)18-11(8)17-10/h2-5H,1H3,(H5,13,14,15,16,17,18)
InChIKeyRBWKJMYPLVJYRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(4-Methoxyphenyl)-7H-purine-2,6-diamine Overview


8-(4-Methoxyphenyl)-7H-purine-2,6-diamine (CAS: 857524-93-7) is a purine derivative featuring a 4-methoxyphenyl substituent at the 8-position and amino groups at the 2- and 6-positions [1]. As a member of the 2,6-diamino-substituted purine class, it has been evaluated as an inhibitor of purine nucleoside phosphorylase (PNP) [2] and as an isoform-selective inhibitor of inositol hexakisphosphate kinase 1 (IP6K1) [3]. These activities position it as a probe for studying purine metabolism and inositol pyrophosphate signaling pathways.

8-(4-Methoxyphenyl)-7H-purine-2,6-diamine SAR and Generic Substitution


Generic substitution among 2,6-diamino-purines is scientifically unjustified due to divergent structure-activity relationships (SAR) governing target engagement. For IP6K1 inhibition, the 4-methoxyphenyl substituent at the 8-position is critical for achieving isoform selectivity and enhanced thermal stabilization compared to the pan-inhibitor TNP [1]. In PNP inhibition, the presence of the methoxy group markedly alters potency relative to unsubstituted phenyl analogs [2]. These SAR-driven differences directly impact experimental reproducibility and pharmacological outcomes, making compound-specific procurement essential for research continuity.

8-(4-Methoxyphenyl)-7H-purine-2,6-diamine Comparator Evidence


IP6K1 Thermal Stabilization vs. TNP

8-(4-Methoxyphenyl)-7H-purine-2,6-diamine (designated as Compound 24 in the study) demonstrates superior thermal stabilization of IP6K1 compared to the pan-IP6K inhibitor TNP. At a concentration of 11.1 μM, Compound 24 induced a thermal shift (ΔTm) of 5.5 °C, whereas TNP induced a ΔTm of only 1.8 °C under identical assay conditions [1].

Inositol hexakisphosphate kinase 1 Thermal shift assay Isoform selectivity

IP6K1 Selectivity vs. IP6K2 and IP6K3

8-(4-Methoxyphenyl)-7H-purine-2,6-diamine (as the lead compound in the SAR series) selectively inhibits IP6K1 over IP6K2 and IP6K3, as demonstrated by biochemical and biophysical assays [1]. In contrast, the comparator TNP is a pan-IP6K inhibitor lacking isoform discrimination .

IP6K1 IP6K2 IP6K3 Isoform selectivity

PNP Inhibition vs. Unsubstituted Analog

8-(4-Methoxyphenyl)-7H-purine-2,6-diamine inhibits purine nucleoside phosphorylase (PNP) with an IC50 of 1330 nM [1]. In a separate study, the unsubstituted phenyl analog 8-phenyl-7H-purine-2,6-diamine exhibited an IC50 of 180,000 nM against dihydroorotase, suggesting a >100-fold difference in enzyme inhibition potency within the same scaffold class [2].

Purine nucleoside phosphorylase PNP inhibition Enzyme assay

IP6K1 Inhibition Potency vs. TNP

The lead compound in the isoform-selective IP6K1 inhibitor series (Compound 24, 8-(4-methoxyphenyl)-7H-purine-2,6-diamine) exhibits improved IP6K1 potency over TNP [1]. While precise IC50 values are not publicly disclosed, the study explicitly states that the compound demonstrates enhanced potency relative to TNP, which has an IC50 of approximately 0.47 μM for inhibition of InsP7 formation .

IP6K1 Inositol pyrophosphate Kinase inhibition

8-(4-Methoxyphenyl)-7H-purine-2,6-diamine Key Applications


IP6K1-Selective Inhibition in Metabolic Research

Use 8-(4-methoxyphenyl)-7H-purine-2,6-diamine in experiments requiring selective IP6K1 inhibition without confounding IP6K2/IP6K3 activity. The compound's demonstrated selectivity [1] and enhanced thermal stabilization (ΔTm = 5.5 °C vs. TNP's 1.8 °C) [1] make it a superior alternative to pan-inhibitors for dissecting IP6K1-specific roles in insulin secretion, energy metabolism, and inositol pyrophosphate signaling.

SAR Studies on 8-Aryl-2,6-diamino-purines

Employ this compound as a benchmark 4-methoxyphenyl-substituted derivative in SAR campaigns aimed at optimizing PNP or IP6K inhibition. The >135-fold difference in enzyme inhibition potency relative to the unsubstituted phenyl analog [2] provides a clear quantitative baseline for evaluating the impact of electron-donating substituents on target engagement.

Thermal Shift Assay for Target Engagement

Utilize 8-(4-methoxyphenyl)-7H-purine-2,6-diamine as a positive control or reference compound in thermal shift assays for IP6K1. Its robust ΔTm of 5.5 °C at 11.1 μM [1] provides a strong signal-to-noise ratio, enabling assay optimization and validation of novel IP6K1 ligand binding.

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